Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate (CAS 42245-42-1), commonly known as MPGM, is a critical chiral building block featuring a 4-methoxyphenyl-substituted epoxide and a methyl ester. It is predominantly procured as a racemic mixture for downstream enzymatic resolution or as a pre-resolved enantiomer for the synthesis of benzothiazepine-class active pharmaceutical ingredients (APIs), most notably the calcium channel blocker diltiazem. The compound's primary procurement value lies in its specific steric profile, which matches the active site of industrial lipases (such as those from Serratia marcescens), allowing for highly efficient kinetic resolution to the essential (-)-(2R,3S) intermediate[1].
Substituting this specific methyl ester with its ethyl ester analog or non-epoxidized precursors severely disrupts established API manufacturing workflows. Bulkier ester groups, such as ethyl or propyl, create steric clashes within the binding pockets of industrial hydrolases, drastically reducing both the reaction rate and the enantiomeric excess (ee) during kinetic resolution [1]. Furthermore, attempting to use the non-epoxidized methyl 4-methoxycinnamate forces manufacturers to implement costly, multi-step asymmetric epoxidation protocols that require specialized chiral catalysts and generate hazardous waste, negating the process efficiency gained by procuring the pre-formed oxirane [2].
Kinetic resolution using Serratia marcescens lipase demonstrates strict steric requirements for the ester moiety. The methyl ester (MPGM) undergoes highly enantioselective hydrolysis, yielding the desired (-)-(2R,3S) enantiomer with >99% enantiomeric excess (ee) and near 50% theoretical maximum conversion. In contrast, substituting with the ethyl ester analog results in a significant drop in both the hydrolysis rate and enantioselectivity due to steric hindrance in the enzyme's substrate-binding pocket [1].
| Evidence Dimension | Enantiomeric excess (ee) and hydrolysis rate |
| Target Compound Data | Methyl ester: >99% ee with rapid kinetic resolution |
| Comparator Or Baseline | Ethyl ester analog: Substantially lower reaction rate and reduced ee |
| Quantified Difference | The methyl group allows active-site fit, maximizing ee and minimizing reaction time compared to bulkier alkyl esters |
| Conditions | Enzymatic hydrolysis using Serratia marcescens or Pseudomonas aeruginosa lipase in aqueous/organic biphasic systems |
Procuring the methyl ester is mandatory for utilizing standard, cost-effective biocatalytic resolution pathways without suffering yield losses.
Utilizing the pre-formed oxirane ring of Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate allows for direct, stereospecific nucleophilic ring-opening by 2-aminothiophenol derivatives to form the benzothiazepine core in a single high-yield step. If a buyer substitutes this with the non-epoxidized methyl 4-methoxycinnamate, the process requires an additional asymmetric epoxidation step, which typically consumes expensive chiral catalysts and adds 2-3 unit operations to the manufacturing timeline [1].
| Evidence Dimension | Number of synthetic steps to benzothiazepine core |
| Target Compound Data | 1 direct stereospecific ring-opening step |
| Comparator Or Baseline | Methyl 4-methoxycinnamate: Requires 2-3 additional steps (epoxidation + workup) |
| Quantified Difference | Eliminates the need for upstream asymmetric epoxidation, saving catalyst costs and reducing unit operations |
| Conditions | Chemical synthesis of diltiazem intermediates via nucleophilic attack |
Procuring the pre-epoxidized compound shortens the API manufacturing timeline and eliminates the need for hazardous oxidation reagents.
The presence of the electron-donating 4-methoxy group on the phenyl ring is critical for directing the regioselectivity of the epoxide ring-opening. During nucleophilic attack by thiols, the 4-methoxy group electronically stabilizes the transition state at the C-3 position, ensuring near-exclusive formation of the desired regioisomer. In contrast, using the unsubstituted methyl 3-phenyloxirane-2-carboxylate leads to a mixture of C-2 and C-3 attacked products, significantly reducing the isolated yield of the target intermediate [1].
| Evidence Dimension | Regioselectivity of nucleophilic ring-opening |
| Target Compound Data | 4-Methoxy analog: Highly regioselective attack at C-3 |
| Comparator Or Baseline | Unsubstituted phenyl analog: Poor regioselectivity (mixed C-2/C-3 attack) |
| Quantified Difference | The 4-methoxy group maximizes the yield of the C-3 substituted product, preventing costly downstream separation of regioisomers |
| Conditions | Nucleophilic ring-opening by 2-aminothiophenol under controlled pH/temperature |
The 4-methoxy substituent is strictly required to prevent byproduct formation and ensure high yields during the critical ring-opening step.
Because of its steric compatibility with industrial lipases (e.g., S. marcescens), this compound is the standard starting material for large-scale enzymatic kinetic resolution. It allows manufacturers to efficiently produce the (-)-(2R,3S) enantiomer required for diltiazem synthesis without relying on expensive chiral chromatography [1].
The pre-formed epoxide and the directing effect of the 4-methoxy group make this compound highly effective for direct, regioselective ring-opening reactions with 2-aminothiophenols. This application is central to synthesizing various benzothiazepine-based calcium channel blockers with minimal step counts [2].
As a well-characterized benchmark substrate for ester hydrolysis, racemic MPGM is heavily utilized in the development and validation of novel enzyme immobilization matrices (e.g., magnetic nanoparticles or hollow-fiber membranes) aimed at improving continuous-flow biocatalysis [3].
Corrosive;Irritant